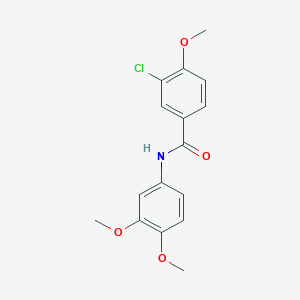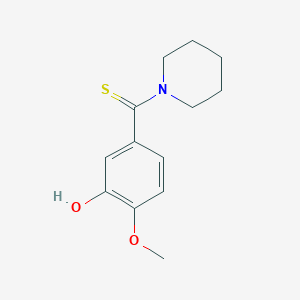
2-methoxy-5-(1-piperidinylcarbonothioyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-5-(1-piperidinylcarbonothioyl)phenol, also known as PHCCC, is a chemical compound that has been studied for its potential therapeutic properties. It is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), a protein that plays a role in regulating the release of neurotransmitters in the brain.
作用机制
2-methoxy-5-(1-piperidinylcarbonothioyl)phenol is a positive allosteric modulator of the mGluR4 receptor, which is primarily expressed in the brain. When 2-methoxy-5-(1-piperidinylcarbonothioyl)phenol binds to the receptor, it enhances the activity of the receptor, resulting in increased inhibition of neurotransmitter release. This leads to a decrease in the activity of excitatory neurons, which is thought to underlie its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-methoxy-5-(1-piperidinylcarbonothioyl)phenol has been shown to have anxiolytic and antidepressant effects in animal models, as well as potential as a treatment for drug addiction, schizophrenia, and Parkinson's disease. It has also been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of 2-methoxy-5-(1-piperidinylcarbonothioyl)phenol is that it is a selective modulator of the mGluR4 receptor, meaning that it does not interact with other receptors in the brain. This makes it a useful tool for studying the role of the mGluR4 receptor in neurological and psychiatric disorders. One limitation is that it has a relatively short half-life in the body, which may limit its therapeutic potential.
未来方向
Future research on 2-methoxy-5-(1-piperidinylcarbonothioyl)phenol could focus on its potential as a treatment for anxiety and depression in humans, as well as its potential as a treatment for drug addiction, schizophrenia, and Parkinson's disease. Other areas of research could include the development of more potent and selective modulators of the mGluR4 receptor, as well as the identification of other proteins that interact with 2-methoxy-5-(1-piperidinylcarbonothioyl)phenol in the brain.
合成方法
The synthesis of 2-methoxy-5-(1-piperidinylcarbonothioyl)phenol involves the reaction of 2-methoxy-5-nitrophenol with thionyl chloride to form 2-methoxy-5-chlorophenol. This compound is then reacted with piperidine-1-carbodithioic acid to form the final product, 2-methoxy-5-(1-piperidinylcarbonothioyl)phenol.
科学研究应用
2-methoxy-5-(1-piperidinylcarbonothioyl)phenol has been studied for its potential therapeutic properties in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential as a treatment for anxiety and depression in humans. It has also been studied for its potential as a treatment for drug addiction, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-16-12-6-5-10(9-11(12)15)13(17)14-7-3-2-4-8-14/h5-6,9,15H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKJYTCHDPLEQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

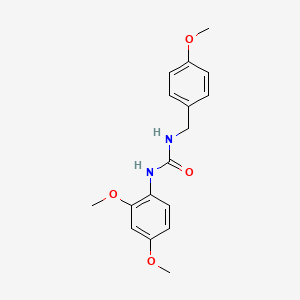
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)
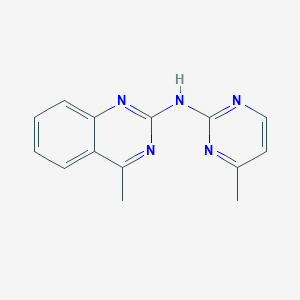
![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)
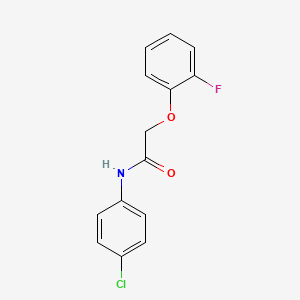
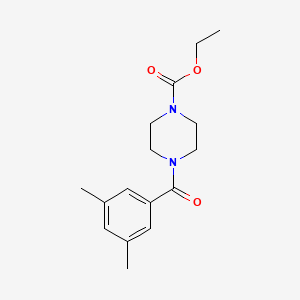
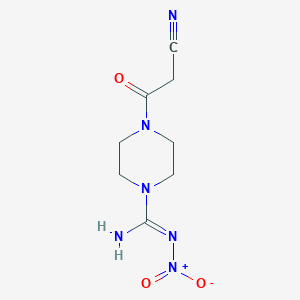
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)
![2-({[(3-ethoxybenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5832392.png)


